Homocapsaicin - 58493-48-4

Homocapsaicin

Catalog Number: EVT-1196889
CAS Number: 58493-48-4
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Homocapsaicin, a pungent alkaloid, belongs to the capsaicinoid family found naturally in chili peppers (Capsicum spp.) [, , , , , , , , , , , , , , , , , , , , , , , , ]. While capsaicin is the most abundant capsaicinoid, homocapsaicin typically exists as a minor constituent in various Capsicum species [, , , , , , ]. It contributes to the overall pungency of chili peppers and plays a significant role in scientific research due to its diverse biological activities [, , , , , , , , , , ].

Future Directions
  • Standardized Nomenclature and Characterization: Addressing the ambiguity surrounding the molecular structure, isomeric forms, and nomenclature of homocapsaicin is crucial for advancing research and enabling accurate comparisons across different studies [].
  • Targeted Synthesis and Production: Developing efficient and cost-effective methods for synthesizing pure homocapsaicin would facilitate further investigation into its biological activities and potential applications [, , ].
  • Comprehensive Bioactivity Studies: Further investigation into the specific mechanisms of action, potential therapeutic benefits, and safety profiles of homocapsaicin in various in vitro and in vivo models is crucial for developing it as a potential therapeutic agent [, , , , , , , , ].
  • Structure-Activity Relationship Studies: Examining the relationship between the structural features of homocapsaicin and its biological activities could pave the way for developing novel analogs with improved potency, selectivity, and safety profiles [, , ].
  • Agricultural Applications: Exploring the potential of homocapsaicin as a natural pesticide or growth regulator in agricultural settings could offer environmentally friendly alternatives to synthetic chemicals [, , , ].

Capsaicin

Compound Description: Capsaicin is the most abundant capsaicinoid in most Capsicum species and is primarily responsible for the characteristic pungency of chili peppers. [] It is an agonist of the transient receptor potential vanilloid 1 receptor (TRPV1) and exhibits various biological activities, including analgesic, anti-inflammatory, and potential anticancer effects. []

Relevance: Capsaicin is structurally similar to homocapsaicin, differing only in the length of the alkyl side chain. Homocapsaicin has one more methylene group (-CH2-) in its side chain compared to capsaicin. [] Both compounds are considered major capsaicinoids and contribute significantly to the overall pungency of chili peppers. [, , ]

Dihydrocapsaicin

Compound Description: Dihydrocapsaicin is another major capsaicinoid found abundantly in Capsicum species. [] It is a close analog of capsaicin, with a saturated bond at the C15-16 position of the alkyl side chain. [] Like capsaicin, dihydrocapsaicin also exhibits significant pungency and contributes to the overall spiciness of chili peppers. [, , ]

Relevance: Dihydrocapsaicin shares a high degree of structural similarity with homocapsaicin, both having the same alkyl side chain length. The key difference lies in the saturation of the C15-16 bond in dihydrocapsaicin, which is unsaturated in homocapsaicin. [] They are both major capsaicinoids and contribute substantially to the sensory properties of chili peppers. [, , ]

Nordihydrocapsaicin

Compound Description: Nordihydrocapsaicin is a naturally occurring capsaicinoid found in Capsicum species, though typically in lower concentrations than capsaicin or dihydrocapsaicin. [, ] Structurally, it is similar to dihydrocapsaicin but lacks a methyl group at the C17 position of the alkyl side chain. []

Relevance: Nordihydrocapsaicin is structurally similar to homocapsaicin, sharing the same alkyl side chain length. The distinctions lie in the saturation of the C15-16 bond, which is unsaturated in homocapsaicin, and the absence of a methyl group at the C17 position in nordihydrocapsaicin. [] While both compounds contribute to pungency, they are generally present in different proportions in various chili pepper varieties. [, , ]

Homodihydrocapsaicin

Compound Description: Homodihydrocapsaicin is a capsaicinoid analog found in chili peppers. It is structurally related to homocapsaicin, with the key difference being the saturation of the C15-16 bond in the alkyl side chain, which is unsaturated in homocapsaicin. [] Two isomers of homodihydrocapsaicin (I and II) have been identified. []

Relevance: Homodihydrocapsaicin is closely related to homocapsaicin, having the same alkyl side chain length. The only structural difference is the saturation at the C15-16 bond in homodihydrocapsaicin. [] They often occur together in chili peppers and contribute to the overall pungency profile. [, , , ]

Nornordihydrocapsaicin

Compound Description: Nornordihydrocapsaicin is a minor capsaicinoid found in some Capsicum species. It is structurally similar to nordihydrocapsaicin, with the only difference being a shorter alkyl chain length by one methylene group (-CH2-). [, ]

Other Related Compounds:

  • Nonivamide: Also known as pelargonic acid vanillylamide or PAVA, nonivamide is a synthetic capsaicinoid analog used as a food additive and in topical pain relief products. [, ]
  • Norcapsaicin: A capsaicinoid analog that lacks a methyl group at the C17 position compared to capsaicin. []
Source and Classification

Homocapsaicin is isolated from chili peppers, specifically Capsicum annuum, where it contributes to the spicy flavor characteristic of these fruits. It belongs to a class of compounds known as capsaicinoids, which are responsible for the heat in peppers. The classification of homocapsaicin can be summarized as follows:

  • Type: Capsaicinoid
  • Source: Capsicum annuum
  • Chemical Classification: Alkaloid
Synthesis Analysis

Homocapsaicin can be synthesized through various chemical methods, with one common approach involving the condensation of vanillylamine with fatty acid derivatives. This reaction typically requires specific catalysts and controlled conditions to optimize yield and purity.

Common Synthetic Routes

  1. Condensation Reaction:
    • Reactants: Vanillylamine and fatty acid derivatives.
    • Conditions: The reaction is often conducted under controlled temperature and pressure to enhance yield.
    • Catalysts: Various catalysts may be employed to facilitate the reaction.
  2. Enzyme-Catalyzed Synthesis:
    • This method utilizes lipases to catalyze the amidation reactions between vanillylamine and fatty acids, providing a more environmentally friendly synthesis route with higher specificity and lower toxicity compared to traditional chemical methods.
  3. Industrial Production:
    • In industrial settings, capsaicinoids are extracted from chili peppers followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate homocapsaicin.

Technical Parameters

  • Typical yields from enzyme-catalyzed synthesis range from 40% to 59% for capsaicin analogues, including homocapsaicin.
  • Reaction conditions such as temperature, solvent choice (e.g., n-hexane), and substrate concentration are crucial for optimizing synthesis.
Molecular Structure Analysis

Homocapsaicin has a distinct molecular structure characterized by its long hydrophobic alkyl chain attached to a vanillyl moiety.

Structural Formula

  • Molecular Formula: C_{18}H_{27}NO_{3}
  • Molecular Weight: Approximately 303.42 g/mol

Structural Features

  • The compound features a phenolic hydroxyl group (-OH) which plays a critical role in its biological activity.
  • The alkyl chain length contributes to its potency and interaction with biological targets.

Relevant Data

The structural differences between homocapsaicin and capsaicin influence their respective bioactivities, with variations in hydrophobicity affecting absorption and distribution in biological systems.

Chemical Reactions Analysis

Homocapsaicin undergoes several chemical reactions that can modify its structure or functionality:

Types of Reactions

  1. Oxidation:
    • Can lead to the formation of quinones and other oxidized derivatives.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can convert homocapsaicin into alcohols or reduced amides using reducing agents like lithium aluminum hydride.
  3. Substitution:
    • Nucleophilic substitution reactions can occur where the amide group is replaced by other functional groups under acidic or basic conditions.

Major Products

  • Oxidation leads to quinones.
  • Reduction yields alcohol derivatives.
  • Substitution generates various substituted amides or esters.
Mechanism of Action

Homocapsaicin exhibits its biological effects primarily through its interaction with cyclooxygenase enzymes.

Target Enzymes

  • Cyclooxygenase-1 (COX-1)
  • Cyclooxygenase-2 (COX-2)

Mode of Action

Homocapsaicin inhibits the activity of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This inhibition leads to anti-inflammatory effects, making it potentially useful in pain management therapies.

Biochemical Pathways

The primary pathway affected by homocapsaicin is the arachidonic acid pathway, which plays a crucial role in inflammation processes.

Pharmacokinetics

As a lipophilic compound, homocapsaicin can be absorbed through skin and mucous membranes, allowing for topical applications in pain relief formulations.

Physical and Chemical Properties Analysis

Homocapsaicin possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Colorless to pale yellow oil.
  • Odor: Pungent characteristic odor typical of capsaicinoids.

Chemical Properties

  • Solubility: Soluble in organic solvents; poorly soluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but may degrade when exposed to extreme heat or light.

Relevant Data

The compound's melting point, boiling point, and refractive index are critical for understanding its handling during synthesis and application.

Applications

Homocapsaicin has several scientific applications primarily due to its anti-inflammatory properties:

  1. Pharmaceuticals:
    • Used in topical analgesics for pain relief due to its ability to inhibit COX enzymes.
  2. Nutraceuticals:
    • Investigated for potential health benefits including antioxidant properties and metabolic effects.
  3. Food Industry:
    • Employed as a flavoring agent due to its pungency and heat profile.
  4. Research:
    • Studied for its role in various biochemical pathways related to pain perception and inflammation.
Introduction to Homocapsaicin

Definition and Classification Within Capsaicinoids

Homocapsaicin (systematic name: (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide) is a secondary metabolite classified within the capsaicinoid family of alkaloids. It shares the core structural features of capsaicinoids: a vanillyl group (4-hydroxy-3-methoxybenzyl) linked via an amide bond to a branched-chain fatty acid [1] [9]. Its molecular formula is C₁₉H₂₉NO₃, with a molar mass of 319.43 g/mol. Homocapsaicin exists as one of two primary isomeric forms in nature: the 6-ene-8-methyl isomer (predominant) and the 6-ene-9-methyl isomer. The double bond at the 6-position (numbered from the amide carbon) and a methyl group at the 8- or 9-position distinguish it from capsaicin (which has a 9-carbon chain) and dihydrocapsaicin (saturated chain) [1] [4] [9].

Homocapsaicin is a minor capsaicinoid, typically constituting ~1% of the total capsaicinoid profile in Capsicum fruits [1] [7] [10]. Its relative pungency is approximately half that of capsaicin, quantified at 8,600,000 Scoville Heat Units (SHU) [1] [3] [10]. Physically, pure homocapsaicin is a lipophilic, colorless, odorless crystalline-to-waxy solid [1] [9].

Table 1: Comparative Properties of Major Capsaicinoids

CapsaicinoidMolecular FormulaPrimary Chain StructureRelative Abundance (%)Scoville Heat Units (SHU)
CapsaicinC₁₈H₂₇NO₃8-Methylnon-6-enamide~6916,000,000
DihydrocapsaicinC₁₈H₂₉NO₃8-Methyldecanamide (saturated)~2216,000,000
NordihydrocapsaicinC₁₇H₂₇NO₃7-Methyldecanamide~79,000,000
HomocapsaicinC₁₉H₂₉NO₃8- or 9-Methyldec-6-enamide~18,600,000
HomodihydrocapsaicinC₁₉H₃₁NO₃9-Methyldecanamide~18,600,000

Data compiled from [1] [3] [7]

Historical Context of Discovery and Nomenclature Evolution

The discovery of homocapsaicin is intertwined with the broader investigation of chili pepper pungency. After P. A. Bucholtz’s initial extraction of capsaicinoids in 1816 and L. T. Thresh’s isolation and naming of "capsaicin" in 1846, researchers identified multiple structurally related compounds in pepper extracts [7]. Homocapsaicin was first isolated and characterized in the mid-20th century during systematic analyses of Capsicum alkaloids. Early biochemical studies noted homologs of capsaicin with longer acyl chains, leading to the designation "homo-" (meaning "same, but longer") for variants with 10-carbon acyl chains instead of capsaicin’s 9-carbon chain [1] .

Nomenclature confusion plagued homocapsaicin for decades. Chemical Abstracts Service (CAS) historically indexed "homocapsaicin" under the incorrect (7E)-9-methyl isomer (CAS 58493-48-4) rather than the naturally occurring (6E)-8-methyl isomer (lacking a dedicated CAS number) [4] [9]. This misassignment arose because early structural proposals suggested a double bond at the 7-position. Robert Q. Thompson’s pivotal 2007 review analyzed 74 scientific references and found that 74% lacked rigorous structural evidence, perpetuating the error [4]. Chromatographic and nuclear magnetic resonance (NMR) studies confirmed that natural homocapsaicin exists exclusively as the 6-ene isomers (8-methyl and 9-methyl), with the 8-methyl form being more abundant. The 7-ene isomer has never been isolated from botanical sources [1] [4] [9]. This clarification underscores the necessity for precise structural characterization and standardized nomenclature in capsaicinoid research.

Natural Occurrence in Capsicum Species and Ecological Significance

Homocapsaicin is synthesized exclusively in the placental tissue (the pith connecting seeds to the fruit wall) of pungent chili peppers (Capsicum spp.), mirroring the biosynthesis site of other capsaicinoids [1] [2] [5]. While capsaicin and dihydrocapsaicin dominate the capsaicinoid profile (≥90%), homocapsaicin, alongside homodihydrocapsaicin and nordihydrocapsaicin, comprises the minor fraction. Its concentration varies significantly across species and cultivars:

  • Capsicum chinense (e.g., Habanero types): Higher total capsaicinoids, including homocapsaicin [5].
  • Capsicum annuum (e.g., Jalapeño, Cayenne): Moderate levels, influenced by genetics and environment [5] .
  • Capsicum baccatum and Capsicum frutescens: Detectable but typically lower concentrations [5].

Table 2: Distribution of Homocapsaicin in Select Capsicum Species

SpeciesRepresentative CultivarsTypical Total Capsaicinoid Content (mg/g DW)Estimated Homocapsaicin Contribution
C. chinenseHabanero, Scotch Bonnet1.0 - 15.0~1% of total
C. annuumJalapeño, Cayenne, Bell*0.1 - 5.0 (Bell: 0)<1% of total
C. frutescensTabasco, Malagueta0.5 - 8.0~1% of total
C. baccatumAji Amarillo0.3 - 4.0<1% of total
C. pubescensRocoto0.2 - 6.0~1% of total

Bell peppers (non-pungent C. annuum) lack functional capsaicinoid biosynthesis. Data derived from [5] [7].

The ecological role of homocapsaicin, like other capsaicinoids, is multifaceted:

  • Mammalian Deterrent: It activates the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor in mammals, causing intense pain and irritation, thereby discouraging fruit consumption by seed-destroying mammals [2] [7].
  • Avian Dispersal Facilitator: Birds lack functional TRPV1 receptors responsive to capsaicinoids. Consuming peppers without discomfort, they disperse intact seeds via feces, promoting plant propagation [2] [7].
  • Antifungal Defense: Capsaicinoids, including homocapsaicin, exhibit inhibitory effects against phytopathogenic fungi like Fusarium spp., reducing seed mortality and fruit rot [2] [5].

Recent research highlights the sustainability potential of homocapsaicin recovery. Approximately 46% of Capsicum crops become waste (stems, leaves, non-marketable fruits, placental tissue, seeds). Placental waste, rich in minor capsaicinoids, represents a viable source for extracting homocapsaicin for nutraceutical or pharmacological applications, aligning with circular bioeconomy principles [5].

Properties

CAS Number

58493-48-4

Product Name

Homocapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N

SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide; (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide; E-Homocapsaicin; Homocapsaicin

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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